Superior Xanthine Oxidase Inhibitory Potency of 2-(4-Bromophenyl)thiazole-Derived Scaffold Over Clinical Standard Allopurinol
A derivative series based on the 2-(4-bromophenyl)thiazole core (compound 5f) achieved an in vitro IC50 of 0.100 ± 0.08 µM against xanthine oxidase, representing a 1.5-fold improvement in potency compared to the clinical gold standard allopurinol (IC50 0.150 ± 0.07 µM) [1]. This direct head-to-head comparison demonstrates that the 2-(4-bromophenyl)thiazole scaffold provides a privileged starting point for designing xanthine oxidase inhibitors with enhanced potency.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.100 ± 0.08 µM (compound 5f, a 2-(4-bromophenyl)-4-phenylthiazole derivative) |
| Comparator Or Baseline | Allopurinol: 0.150 ± 0.07 µM |
| Quantified Difference | Target scaffold-derived compound is 1.5-fold more potent |
| Conditions | In vitro xanthine oxidase inhibition assay; spectrophotometric measurement of uric acid production |
Why This Matters
Procurement of 2-(4-bromophenyl)thiazole as a starting scaffold enables access to lead-like compounds with potency superior to the current first-line therapy for gout and hyperuricemia.
- [1] Jyothi, M. et al., Microwave-Assisted Synthesis, Characterization, Docking Studies and Molecular Dynamic of Some Novel Phenyl Thiazole Analogs as Xanthine Oxidase Inhibitor, Journal of the Iranian Chemical Society, 2022, 19, 2045–2057 View Source
